m-PEG19-alcohol
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Overview
Description
m-PEG19-alcohol: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It plays a crucial role in joining two essential ligands, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG19-alcohol involves the polymerization of ethylene oxide, followed by the introduction of a hydroxyl group at the terminal end. The reaction typically requires an initiator, such as methanol, and a catalyst, such as potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to achieve the desired molecular weight and functionality .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization reactors where ethylene oxide is polymerized in the presence of a catalyst. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for use in PROTAC synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: m-PEG19-alcohol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Functionalized PEG derivatives.
Scientific Research Applications
Chemistry: m-PEG19-alcohol is widely used as a linker in the synthesis of PROTACs, which are emerging as a promising approach for targeted protein degradation .
Biology: In biological research, this compound is used to study protein-protein interactions and the mechanisms of protein degradation within cells .
Medicine: The compound is being explored for its potential in developing targeted therapies for various diseases, including cancer and neurodegenerative disorders .
Industry: this compound is used in the production of various PEGylated compounds, which have applications in drug delivery and bioconjugation .
Mechanism of Action
m-PEG19-alcohol functions as a linker in PROTACs, which consist of two distinct ligands connected by the linker. One ligand targets an E3 ubiquitin ligase, while the other targets the protein of interest. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
- m-PEG12-alcohol
- m-PEG24-alcohol
- m-PEG34-alcohol
Comparison: m-PEG19-alcohol is unique due to its specific molecular weight and length, which provide optimal properties for use in PROTAC synthesis. Compared to shorter or longer PEG linkers, this compound offers a balance between flexibility and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H80O20/c1-41-4-5-43-8-9-45-12-13-47-16-17-49-20-21-51-24-25-53-28-29-55-32-33-57-36-37-59-39-38-58-35-34-56-31-30-54-27-26-52-23-22-50-19-18-48-15-14-46-11-10-44-7-6-42-3-2-40/h40H,2-39H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCXDIVMTHNVKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H80O20 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025069 |
Source
|
Record name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56-Nonadecaoxaoctapentacontan-58-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
869.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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